N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
“N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A similar process might be used to synthesize “this compound”. The compound was synthesized through a two-step reaction, including the formation of an acid chloride intermediate and a subsequent N-acylation reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex due to the presence of multiple functional groups. The compound may undergo various reactions, including condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular mass, density, and solubility can be determined .Scientific Research Applications
Heterocyclic Synthesis Applications
Compounds with the tetrahydrobenzo[b]thiophene motif have been utilized as intermediates in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized to yield derivatives like pyrazoles, isoxazoles, and pyrimidines, showcasing the versatility of these compounds in generating a diverse array of heterocyclic structures (Mohareb et al., 2004). Similarly, novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized, highlighting the scaffold's utility in creating biologically active derivatives (Babu et al., 2013).
Structural Analysis and Characterization
The crystal structure of compounds containing the tetrahydrobenzo[b]thiophene core has been determined, providing insights into their molecular conformations and potential for hydrogen bonding. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been characterized, revealing intra and intermolecular hydrogen bonds (Vasu et al., 2004).
Biological Activities
Various tetrahydrobenzo[b]thiophene derivatives have been evaluated for their antimicrobial and antifungal activities, indicating their potential as lead compounds in developing new therapeutic agents. For instance, cycloalkylthiophene-Schiff bases and their metal complexes have shown significant antimicrobial efficacy against several pathogenic strains (Altundas et al., 2010). Furthermore, compounds incorporating the thiophene ring have been identified as promising antimicrobial agents, highlighting the structural motif's role in enhancing biological activity (Singh, 2011).
Future Directions
Thiophene derivatives, including “N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide”, are a significant class of compounds with diverse applications in medicinal chemistry and material science . They can be used for further structural optimization, and they are promising candidates for the development of new drugs and functional materials .
Mechanism of Action
Target of Action
The compound, also known as N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide, is a complex molecule that likely interacts with multiple targetsIt’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, thiophene derivatives are known to exhibit a variety of properties and applications, including pharmacological effects .
Mode of Action
It’s known that under electron impact, similar compounds form an unstable molecular ion, the main fragmentation pathway of which is cleavage of the c–n bond in the imidoformamide fragment . This could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures, such as indole and thiophene derivatives, are known to have diverse biological activities and are involved in various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16-14(19)12-9-4-2-3-5-11(9)22-15(12)17-13(18)10-8-20-6-7-21-10/h8H,2-7H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPUETQVQWAWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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